molecular formula C14H13NO2 B6363814 5-(3,5-Dimethylphenyl)picolinic acid, 95% CAS No. 1225762-84-4

5-(3,5-Dimethylphenyl)picolinic acid, 95%

Cat. No. B6363814
CAS RN: 1225762-84-4
M. Wt: 227.26 g/mol
InChI Key: LTQBKXABLFTTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)picolinic acid (5-DMPPA) is a naturally occurring organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a colorless solid that is soluble in water and has a molecular weight of 191.26 g/mol. 5-DMPPA is a member of the picolinic acid family, which is composed of compounds containing a pyridine ring and a carboxylic acid group. The compound has been studied for its potential use in drug development, biomedical research, and biotechnology.

Scientific Research Applications

5-(3,5-Dimethylphenyl)picolinic acid, 95% has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a model compound in drug development, as a ligand in biochemistry and pharmacology, and as a reagent in biochemical and physiological studies. Additionally, 5-(3,5-Dimethylphenyl)picolinic acid, 95% has been used as a fluorescent probe in fluorescence spectroscopy and imaging studies.

Mechanism of Action

The exact mechanism of action of 5-(3,5-Dimethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a ligand in certain biochemical and physiological processes. It has been shown to bind to proteins and enzymes, which can affect the activity of those proteins and enzymes. Additionally, 5-(3,5-Dimethylphenyl)picolinic acid, 95% has been shown to interact with DNA and RNA, which could potentially affect gene expression.
Biochemical and Physiological Effects
5-(3,5-Dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain bacterial and fungal species. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that 5-(3,5-Dimethylphenyl)picolinic acid, 95% can reduce the severity of certain inflammatory diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

5-(3,5-Dimethylphenyl)picolinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has low environmental impact. One limitation of 5-(3,5-Dimethylphenyl)picolinic acid, 95% is that it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the study of 5-(3,5-Dimethylphenyl)picolinic acid, 95%. First, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research is needed to explore its potential applications in drug development and biotechnology. Finally, research is needed to explore the possibility of using 5-(3,5-Dimethylphenyl)picolinic acid, 95% as an imaging agent or fluorescent probe.

Synthesis Methods

5-(3,5-Dimethylphenyl)picolinic acid, 95% can be synthesized from 3,5-dimethylphenol and picolinic acid in a two-step reaction. The first step is the condensation of 3,5-dimethylphenol and picolinic acid, which yields an intermediate compound. The second step is the hydrolysis of the intermediate compound, which yields 5-(3,5-Dimethylphenyl)picolinic acid, 95%. The reaction is typically carried out in a solution of ethanol at a temperature of 80-90°C.

properties

IUPAC Name

5-(3,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBKXABLFTTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethylphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.